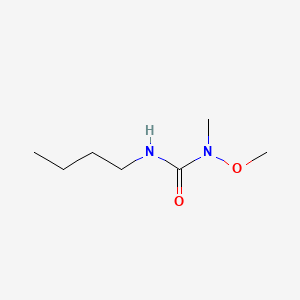

Urea, N'-butyl-N-methoxy-N-methyl-

Description

Contextualization of Substituted Urea (B33335) Chemistry within Organic Synthesis and Chemical Sciences

The urea functional group is a cornerstone in medicinal chemistry and drug design, primarily due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov This interaction is crucial for modulating drug potency and selectivity. Consequently, substituted ureas are integral to the development of anticancer, antibacterial, antiviral, and anticonvulsant agents. benthamdirect.comnih.gov Beyond pharmaceuticals, these compounds find applications in the creation of agrochemicals, polymers, and dyes. researchgate.net

The synthesis of urea derivatives has been a subject of extensive research since Friedrich Wöhler's historic synthesis of urea in 1828, a landmark event that heralded the dawn of modern organic chemistry. nih.govscitepress.org Traditional synthetic methods often involve the use of phosgene (B1210022) or its equivalents, which, despite their efficiency, pose significant safety and environmental concerns. nih.govrsc.org This has spurred the development of safer and more sustainable synthetic routes.

Historical Trajectories and Modern Developments in N,N',N''-Trisubstituted Urea Research

The journey of urea research began with the isolation of urea from urine in the 18th century and was revolutionized by Wöhler's laboratory synthesis. scitepress.org The development of N,N',N''-trisubstituted ureas, a specific class of asymmetrically substituted ureas, has been driven by the need for molecules with finely tuned properties.

Historically, the synthesis of trisubstituted ureas relied on the reaction of isocyanates with secondary amines. nih.gov Modern advancements have introduced a plethora of new methodologies, including:

Palladium-catalyzed cross-coupling reactions: These methods allow for the efficient synthesis of unsymmetrical N,N',N''-trisubstituted ureas from aryl chlorides and triflates. organic-chemistry.orgorganic-chemistry.org

Hofmann rearrangement: A direct synthesis of N-substituted ureas from primary amides via an in situ generated isocyanate intermediate. organic-chemistry.orgthieme.de

Safer Reagents: The use of alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), has become widespread. nih.gov

Catalyst-free synthesis in water: Environmentally friendly methods have been developed for the synthesis of N-substituted ureas. rsc.org

These modern techniques offer greater control over the substitution pattern, enabling the synthesis of complex and functionally diverse trisubstituted ureas.

Identification of Current Research Gaps and Scholarly Significance of Investigating Urea, N'-butyl-N-methoxy-N-methyl-

Despite the extensive body of research on substituted ureas, significant gaps remain. The exploration of novel substitution patterns on the urea scaffold is a continuous endeavor, as each new arrangement of substituents can lead to unique chemical properties and biological activities.

The specific compound, Urea, N'-butyl-N-methoxy-N-methyl- (CAS No. 53460-66-5), represents a relatively unexplored area within the vast family of trisubstituted ureas. epa.gov A comprehensive search of publicly available scientific literature reveals a scarcity of dedicated research articles on its synthesis, characterization, and application. This lack of specific data presents a clear research gap.

The scholarly significance of investigating this particular compound lies in several key areas:

Expansion of Chemical Space: Synthesizing and characterizing N'-butyl-N-methoxy-N-methylurea would contribute to the fundamental knowledge of trisubstituted ureas and expand the library of known compounds.

Probing Structure-Activity Relationships: The unique combination of a butyl group, a methoxy (B1213986) group, and a methyl group on the urea nitrogen atoms could impart novel physicochemical properties. The presence of the N-methoxy-N-methylamide moiety (a Weinreb amide-like structure within the urea) is particularly intriguing and could lead to unique reactivity. researchgate.net

Potential for New Applications: A thorough investigation could uncover unforeseen applications in medicinal chemistry, materials science, or as a synthetic intermediate. For instance, other trisubstituted ureas have been explored as potent enzyme inhibitors. nih.gov

The following table summarizes the key identifiers for this compound of interest.

| Identifier | Value |

| Chemical Name | Urea, N'-butyl-N-methoxy-N-methyl- |

| CAS Number | 53460-66-5 |

| Molecular Formula | C7H16N2O2 |

The detailed study of N'-butyl-N-methoxy-N-methylurea would not only fill a void in the current literature but also potentially open new avenues for research and development in the broader field of substituted urea chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53460-66-5 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-butyl-1-methoxy-1-methylurea |

InChI |

InChI=1S/C7H16N2O2/c1-4-5-6-8-7(10)9(2)11-3/h4-6H2,1-3H3,(H,8,10) |

InChI Key |

JZAFFZOFPPZYTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Urea, N Butyl N Methoxy N Methyl

Elucidation of Classical and Contemporary Synthetic Routes to Urea (B33335), N'-butyl-N-methoxy-N-methyl-

The formation of the urea moiety in N'-butyl-N-methoxy-N-methyl-urea can be achieved through several strategic bond-forming reactions. These routes leverage the inherent reactivity of isocyanates and amines, or employ sequential functionalization to build the molecule in a stepwise manner.

The most direct and widely employed method for the synthesis of trisubstituted ureas is the nucleophilic addition of a secondary amine to an isocyanate. wikipedia.org In the case of N'-butyl-N-methoxy-N-methyl-urea, this involves the reaction of N-methoxy-N-methylamine with n-butyl isocyanate. The lone pair of electrons on the nitrogen atom of N-methoxy-N-methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the n-butyl isocyanate. noaa.gov This reaction is typically exothermic and proceeds readily, often without the need for a catalyst. noaa.gov

The reaction is generally carried out in an aprotic solvent to prevent side reactions of the isocyanate with protic solvents like water or alcohols. reddit.com The choice of solvent can influence the reaction rate and ease of product isolation.

Table 1: Representative Reaction Parameters for Nucleophilic Addition

| Parameter | Value | Reference |

|---|---|---|

| Reactants | n-Butyl isocyanate, N-methoxy-N-methylamine | wikipedia.org |

| Solvent | Aprotic (e.g., THF, Dichloromethane) | reddit.com |

| Temperature | 0 °C to room temperature | General Knowledge |

| Catalyst | Typically not required | nih.gov |

| Typical Yield | High (>90%) | beilstein-journals.org |

Another approach involves the use of a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI), to first activate an amine and then introduce the second amino group. researchgate.net For the synthesis of N'-butyl-N-methoxy-N-methyl-urea, one could envision a sequence where either n-butylamine or N-methoxy-N-methylamine is first reacted with a carbonylating agent, followed by the addition of the second amine. A fast and efficient protocol for synthesizing N,N'-disubstituted ureas from alkyl halides and amines has been developed, which could be adapted for trisubstituted ureas. beilstein-journals.org

While not a primary method for the initial synthesis of N'-butyl-N-methoxy-N-methyl-urea, catalytic hydrogenation is a key strategy for the derivatization of ureas. This approach is particularly relevant in the context of converting CO2-derived compounds into valuable chemicals. Urea derivatives can be catalytically hydrogenated to yield amines and formamides. The selectivity of these reactions can be tuned by adjusting the catalyst system and reaction conditions. For example, the choice of metal catalyst (e.g., Ruthenium, Iridium) and additives can direct the reaction towards different products.

This methodology could be applied to N'-butyl-N-methoxy-N-methyl-urea if further transformations of the urea moiety are desired, for instance, in the development of novel compounds with different functional groups.

Recent research has focused on developing more environmentally benign and cost-effective methods for urea synthesis that avoid the use of catalysts. A notable development is the synthesis of N-substituted ureas in water by the nucleophilic addition of amines to potassium isocyanate. nih.govresearchgate.netrsc.org This method offers high yields and purity with simple workup procedures. nih.govresearchgate.net While this specific method is generally used for mono- and di-substituted ureas, the principles of promoting reactivity in aqueous media could inspire new catalyst-free approaches for trisubstituted ureas.

Another innovative catalyst-free approach involves the use of carbonyl sulfide (B99878) (COS) as a carbonyl source for the synthesis of unsymmetrical ureas from amines. rsc.org By controlling the reaction temperature and stoichiometry, high selectivity for the desired unsymmetrical urea can be achieved. rsc.org This method has been shown to be effective for a wide range of substrates and could potentially be adapted for the synthesis of N'-butyl-N-methoxy-N-methyl-urea. rsc.org

Precursor Chemistry and Strategic Reagent Selection for Urea, N'-butyl-N-methoxy-N-methyl- Synthesis

The successful synthesis of N'-butyl-N-methoxy-N-methyl-urea is critically dependent on the availability and purity of its precursors: n-butyl isocyanate and N-methoxy-N-methylamine.

n-Butyl isocyanate: This key electrophile is commercially available. It can also be synthesized through various methods, most commonly by the phosgenation of n-butylamine. However, due to the high toxicity of phosgene, alternative, safer routes are continuously being explored.

N-methoxy-N-methylamine: This nucleophilic secondary amine is also commercially available, often as its hydrochloride salt. It can be prepared through the N-methylation of N-methoxyamine or by other standard amination procedures. Its nucleophilicity makes it a suitable reaction partner for isocyanates. mdpi.comnoaa.gov

The selection of these precursors is strategic. The butyl group provides lipophilicity, while the N-methoxy-N-methyl arrangement introduces unique electronic and steric properties to the final urea molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Urea, N'-butyl-N-methoxy-N-methyl- Production

To maximize the yield and purity of N'-butyl-N-methoxy-N-methyl-urea, several reaction parameters can be optimized.

Table 2: Key Parameters for Optimization of N'-butyl-N-methoxy-N-methyl-urea Synthesis

| Parameter | Influence on Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| Solvent | Can affect reaction rate and solubility of reactants and products. Aprotic solvents are preferred to avoid side reactions with the isocyanate. | Screen various aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) to find the optimal balance of solubility and reaction rate. | reddit.com |

| Temperature | The reaction is typically exothermic and proceeds at room temperature. Lowering the temperature (e.g., to 0 °C) can help control the reaction rate and minimize side products. | Conduct the reaction at different temperatures (e.g., 0 °C, room temperature) to determine the effect on yield and purity. | General Knowledge |

| Stoichiometry | The molar ratio of reactants can influence the completeness of the reaction. A slight excess of one reagent may be used to drive the reaction to completion. | Vary the molar ratio of N-methoxy-N-methylamine to n-butyl isocyanate (e.g., 1:1, 1.1:1) to identify the optimal ratio for maximizing yield. | General Knowledge |

| Reaction Time | Sufficient time must be allowed for the reaction to go to completion. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. | researchgate.net |

By systematically adjusting these parameters, a robust and efficient process for the production of N'-butyl-N-methoxy-N-methyl-urea can be established, ensuring high yield and selectivity.

Compound Names

Influence of Solvent Systems and Temperature Profiles on Urea, N'-butyl-N-methoxy-N-methyl- Formation

The choice of solvent and the temperature at which a reaction is conducted are critical parameters that can significantly impact the yield, reaction rate, and even the product distribution in the synthesis of substituted ureas. While specific studies on N'-butyl-N-methoxy-N-methylurea are not extensively documented in publicly available literature, general principles of urea synthesis from amines and isocyanates or their equivalents provide valuable insights.

The reaction of an amine with an isocyanate is a common method for forming a urea linkage. researchgate.netwikipedia.org In such reactions, aprotic solvents are generally preferred to prevent the solvent from reacting with the highly electrophilic isocyanate group. organic-chemistry.orgresearchgate.net Common choices include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF). researchgate.net The reaction is often carried out at room temperature, as the reaction is typically efficient under these conditions. researchgate.net

However, the temperature can be adjusted to control the reaction rate. For instance, in the industrial production of butyl isocyanate, a precursor for related ureas, the reaction temperature is carefully controlled in a two-step process (low temperature followed by high temperature) to minimize side reactions. google.com The thermal degradation of related compounds during CO2 capture processes also highlights the critical role of temperature in determining reaction pathways, with urea formation being kinetically favored under certain conditions. organic-chemistry.org

The use of water as a solvent in urea synthesis is a growing area of interest from a green chemistry perspective. researchgate.netrsc.org While isocyanates are reactive towards water, wikipedia.org studies have shown that "on-water" synthesis of unsymmetrical ureas can be highly efficient and chemoselective, with the physical properties and solubility of the reactants in water influencing the reaction rate. researchgate.net This approach offers simplified product isolation, often through simple filtration, and reduces the reliance on volatile organic compounds (VOCs). organic-chemistry.orgresearchgate.net

The following table summarizes the general influence of solvent systems on urea synthesis:

| Solvent Type | Advantages | Disadvantages | Typical Conditions |

| Aprotic (e.g., THF, DCM, DMF) | Inert towards isocyanates, good solubility for many organic reactants. | Can be toxic and environmentally harmful, may require anhydrous conditions. | Room temperature. researchgate.net |

| Water ("On-water" synthesis) | Environmentally benign, inexpensive, can promote reaction rate and selectivity. researchgate.netresearchgate.net | Isocyanates can react with water, potentially lowering the yield of the desired urea. wikipedia.org | Often requires careful control of conditions and may be substrate-dependent. researchgate.net |

Stereochemical and Regiochemical Control in the Synthesis of Urea, N'-butyl-N-methoxy-N-methyl-

The synthesis of N'-butyl-N-methoxy-N-methylurea, an unsymmetrical urea, necessitates control over regioselectivity to ensure the correct placement of the butyl and methyl groups on the nitrogen atoms. The primary method for achieving this involves the reaction of a specifically substituted amine with an appropriate isocyanate or carbamoyl (B1232498) chloride.

For the synthesis of the target molecule, a plausible retrosynthetic analysis would involve the disconnection of the urea bond, leading to two potential precursor pairs:

N-butyl-N-methoxyamine and methyl isocyanate.

N-methyl-N-butylamine and a methoxyaminocarbonylating agent.

The reaction between an amine and an isocyanate is generally highly regioselective, with the nucleophilic amine attacking the electrophilic carbonyl carbon of the isocyanate. wikipedia.org Therefore, reacting N-butyl-N-methoxyamine with methyl isocyanate would be expected to yield the desired product with high regiochemical control. The challenge then lies in the synthesis of the N-butyl-N-methoxyamine precursor. This could potentially be achieved through the N-alkylation of methoxyamine wikipedia.org or the N-methylation of N-butylhydroxylamine. organic-chemistry.org

The stereochemistry of the nitrogen atom in the final urea product is typically not a concern as the nitrogen atoms are generally considered to be sp2 hybridized and planar or rapidly inverting sp3 hybridized. However, if chiral centers were present in the butyl or methyl groups, their stereochemical integrity would need to be preserved throughout the synthesis.

Green Chemistry Principles and Sustainable Approaches in the Academic Synthesis of Urea, N'-butyl-N-methoxy-N-methyl-

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact and enhance sustainability. Key considerations include atom economy, waste minimization, and the use of environmentally friendly reagents and conditions.

Atom Economy and Waste Minimization Strategies in Urea, N'-butyl-N-methoxy-N-methyl- Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Addition reactions, where all the atoms of the reactants are incorporated into the final product, have 100% atom economy. The synthesis of ureas from amines and isocyanates is an example of an addition reaction and thus has a high theoretical atom economy. wikipedia.org

Theoretical Atom Economy for the Synthesis of N'-butyl-N-methoxy-N-methylurea:

Assuming the reaction of N-butyl-N-methoxyamine with methyl isocyanate:

N-butyl-N-methoxyamine (C₅H₁₃NO): Molecular Weight ≈ 103.16 g/mol

Methyl isocyanate (C₂H₃NO): Molecular Weight ≈ 57.05 g/mol wikipedia.org

Urea, N'-butyl-N-methoxy-N-methyl- (C₇H₁₆N₂O₂): Molecular Weight ≈ 160.21 g/mol

The atom economy would be calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100 = (160.21 / (103.16 + 57.05)) * 100 ≈ 100%

Waste minimization strategies focus on reducing the generation of byproducts and the use of auxiliary substances like solvents and purification media. The use of catalytic methods and one-pot syntheses are effective strategies for waste reduction. organic-chemistry.orgthieme-connect.com For example, the development of phosgene-free methods for isocyanate generation, such as the Curtius, Hofmann, or Lossen rearrangements, can reduce the hazardous waste associated with traditional methods. organic-chemistry.org

Utilizing Environmentally Benign Reagents and Conditions for Urea, N'-butyl-N-methoxy-N-methyl- Production

A key aspect of green chemistry is the use of non-toxic and renewable starting materials and reagents. The replacement of hazardous chemicals like phosgene with safer alternatives is a significant step in this direction. rsc.org Carbamoyl chlorides or carbamoylimidazolium salts can be used as alternatives to isocyanates, although they may have lower atom economy. organic-chemistry.orgorganic-chemistry.org

The use of water as a solvent is a major advancement in green urea synthesis. researchgate.netrsc.orgrsc.org As previously discussed, "on-water" reactions can be highly efficient and avoid the use of volatile organic compounds. researchgate.net Furthermore, the development of catalytic systems, such as those based on ruthenium for the direct synthesis of ureas from methanol (B129727) and amines, offers a highly atom-economical route with hydrogen as the only byproduct. organic-chemistry.org

The following table presents some green chemistry considerations for the synthesis of the target urea:

| Green Chemistry Principle | Application in the Synthesis of Urea, N'-butyl-N-methoxy-N-methyl- |

| Atom Economy | The direct addition of N-butyl-N-methoxyamine to methyl isocyanate offers 100% atom economy for the final step. The overall atom economy depends on the synthesis of the precursors. |

| Waste Minimization | Employing catalytic methods, one-pot procedures, and avoiding stoichiometric reagents can significantly reduce waste. organic-chemistry.orgthieme-connect.com |

| Use of Safer Chemicals | Replacing phosgene with less hazardous reagents like carbamoyl chlorides or generating isocyanates in situ are safer alternatives. organic-chemistry.orgrsc.org |

| Benign Solvents | Utilizing water as a reaction medium is a key strategy to reduce the environmental impact of solvents. researchgate.netrsc.org |

Elucidation of Reaction Mechanisms Involving Urea, N Butyl N Methoxy N Methyl

Mechanistic Pathways of Formation for Urea (B33335), N'-butyl-N-methoxy-N-methyl-

The formation of N'-butyl-N-methoxy-N-methylurea typically proceeds through the reaction of an isocyanate with a corresponding N,O-disubstituted hydroxylamine (B1172632) derivative. This pathway is a variation of the general synthesis of ureas from isocyanates and amines.

The primary mechanism for the synthesis of N'-butyl-N-methoxy-N-methylurea involves the nucleophilic addition of N-methoxy-N-methylamine to n-butyl isocyanate. In this reaction, the nitrogen atom of N-methoxy-N-methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the n-butyl isocyanate. The lone pair of electrons on the nitrogen atom initiates the bond formation with the carbonyl carbon, leading to a zwitterionic intermediate. This is followed by a rapid proton transfer from the nitrogen to the oxygen of the carbonyl group, resulting in the final urea product.

The general transformation can be represented as:

CH₃CH₂CH₂CH₂-N=C=O + CH₃-NH-OCH₃ → CH₃CH₂CH₂CH₂-NH-C(=O)-N(CH₃)OCH₃

This reaction is analogous to the well-established synthesis of other urea derivatives, where an amine adds to an isocyanate. organic-chemistry.orgorganic-chemistry.org The presence of the methoxy (B1213986) group on the nitrogen of the amine can influence its nucleophilicity.

The formation of N'-butyl-N-methoxy-N-methylurea proceeds through a key transition state and a transient intermediate. The initial interaction between the nucleophilic nitrogen of N-methoxy-N-methylamine and the electrophilic carbon of n-butyl isocyanate leads to the formation of a four-membered ring-like transition state. In this state, the N-C bond is partially formed, and the C=O and C=N bonds of the isocyanate are partially broken.

Reaction Kinetics and Thermodynamics of Transformations Involving Urea, N'-butyl-N-methoxy-N-methyl-

The kinetics and thermodynamics of reactions involving N'-butyl-N-methoxy-N-methylurea are critical for controlling reaction rates and product yields.

Kinetic studies on substitution reactions of ureas, particularly those involving electrophilic attack at the nitrogen or oxygen atoms, provide insight into the reactivity of N'-butyl-N-methoxy-N-methylurea. For instance, studies on the nitrosation of related ureas have shown that the reactions can be subject to general base catalysis and exhibit significant solvent isotope effects, indicating a slow proton transfer step in the mechanism. rsc.org

Table 1: Hypothetical Kinetic Data for a Substitution Reaction of Urea, N'-butyl-N-methoxy-N-methyl-

| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) |

| 0.05 | 1.2 x 10⁻⁴ |

| 0.10 | 2.4 x 10⁻⁴ |

| 0.20 | 4.8 x 10⁻⁴ |

This table presents hypothetical data to illustrate the expected kinetic behavior based on related reactions.

Specific Mechanistic Insights into Oxidation and Substitution Reactions of Urea, N'-butyl-N-methoxy-N-methyl-

The presence of the N-methoxy group in N'-butyl-N-methoxy-N-methylurea introduces unique pathways for oxidation and substitution reactions compared to standard dialkylureas.

Oxidation reactions can potentially target the nitrogen or carbon atoms. The N-methoxy group can influence the susceptibility of the adjacent nitrogen to oxidation. Mechanistic studies on the oxidation of similar compounds suggest that the reaction may proceed through radical intermediates. scispace.com

Substitution reactions at the nitrogen atoms are also of significant interest. The N-H proton on the butyl-substituted nitrogen can be removed by a base, generating a nucleophilic anion that can react with various electrophiles. Conversely, the lone pairs on the nitrogen and oxygen atoms can be protonated in acidic media, activating the molecule for nucleophilic attack. The course of nucleophilic substitution at the nitrogen atom in related N-alkoxyureas has been shown to be dependent on the nature of the other substituent on the nitrogen. scispace.com

Oxidative Behavior of the N-O Bond in Urea, N'-butyl-N-methoxy-N-methyl- and its Mechanistic Implications

The N-O bond within the N-methoxy-N-methylamino group of Urea, N'-butyl-N-methoxy-N-methyl- is a key site for oxidative reactions. While specific studies on this exact molecule are not prevalent in the reviewed literature, the behavior of analogous N-methoxy-N'-aryl ureas provides significant insights into its potential oxidative pathways. nih.gov

The unexpected oxidative behavior of the N-O bond in N-methoxy-N'-aryl ureas has been observed to be superior to that of various external oxidants in certain C-H functionalization reactions. nih.gov This suggests that the urea substrate itself can play a dual role as both a reactant and an internal oxidant, leading to highly selective transformations. The cleavage of the N-O bond is a critical step in the catalytic cycle, enabling the regeneration of the active catalyst and the formation of the final product.

While the butyl and methyl groups on the other nitrogen atom of Urea, N'-butyl-N-methoxy-N-methyl- would introduce different steric and electronic effects compared to an aryl group, the fundamental reactivity of the N-methoxy-N-methylamino group is expected to share similarities. The presence of the electron-donating butyl group might influence the electron density at the urea carbonyl and the adjacent nitrogen, which could, in turn, modulate the reactivity of the N-O bond. Further mechanistic studies on this specific compound are needed to fully elucidate these effects.

A proposed general mechanism for the oxidative cleavage of the N-O bond in a related N-methoxy-N'-aryl urea during a Pd-catalyzed C-H olefination is depicted below:

| Step | Description |

| 1. | Coordination of the urea directing group to the palladium catalyst. |

| 2. | C-H bond activation via a concerted metalation-deprotonation pathway. |

| 3. | Oxidative addition of the N-O bond to the Pd(II) center, forming a Pd(IV) intermediate. |

| 4. | Reductive elimination to form the C-C or C-heteroatom bond and a Pd(II) species. |

| 5. | Catalyst regeneration. |

This table is a generalized representation based on related systems and may not reflect the exact pathway for Urea, N'-butyl-N-methoxy-N-methyl-.

Nucleophilic Substitution Pathways on Urea, N'-butyl-N-methoxy-N-methyl-

Nucleophilic substitution reactions are fundamental in organic chemistry, and Urea, N'-butyl-N-methoxy-N-methyl- possesses several sites susceptible to nucleophilic attack. masterorganicchemistry.combyjus.comwikipedia.orgkhanacademy.org The primary electrophilic center is the carbonyl carbon of the urea group. Additionally, the methyl group on the methoxy moiety could potentially be a site for SN2-type reactions.

The reactivity of the urea carbonyl towards nucleophiles is influenced by the electronic properties of the substituents on the nitrogen atoms. The N'-butyl group, being an electron-donating alkyl group, increases the electron density on the adjacent nitrogen and, through resonance, on the carbonyl oxygen. This can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted urea. Conversely, the N-methoxy-N-methyl group also contributes to the electronic environment.

Nucleophilic attack on the carbonyl carbon would lead to a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles could lead to the cleavage of the C-N bonds, resulting in the formation of different products.

General Nucleophilic Substitution Mechanisms:

| Mechanism | Description | Key Features for Urea, N'-butyl-N-methoxy-N-methyl- |

| SN1 (Substitution Nucleophilic Unimolecular) | A two-step process involving the formation of a carbocation intermediate. | Less likely to occur at the urea carbonyl carbon under typical conditions. Could potentially occur at the butyl group if a strong acid protonates the urea and a good leaving group is formed, though this is not a common pathway. |

| SN2 (Substitution Nucleophilic Bimolecular) | A one-step, concerted process where the nucleophile attacks as the leaving group departs. | Possible at the methyl group of the N-methoxy moiety if a strong nucleophile is used. The urea functionality itself would be the leaving group. The steric hindrance around the carbonyl carbon makes a direct SN2 attack on it challenging. |

| Nucleophilic Acyl Substitution | Attack of a nucleophile on the carbonyl carbon, followed by elimination of a leaving group. | This is the most probable pathway for reactions at the carbonyl group. The leaving group would be either the N'-butylamine or the N-methoxy-N-methylamine moiety, depending on which C-N bond is cleaved. |

This table outlines general nucleophilic substitution principles and their potential relevance to the target molecule.

Computational and Theoretical Investigations of Urea, N Butyl N Methoxy N Methyl

Electronic Structure Analysis of Urea (B33335), N'-butyl-N-methoxy-N-methyl-

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. For N'-butyl-N-methoxy-N-methylurea, the arrangement of electrons is heavily influenced by the electron-donating alkyl groups, the electron-withdrawing carbonyl group, and the delocalization of nitrogen lone pairs.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For urea derivatives, the HOMO is typically characterized by contributions from the nitrogen and oxygen lone pairs, while the LUMO is often a π* antibonding orbital centered on the C=O carbonyl group. youtube.com In N'-butyl-N-methoxy-N-methylurea, the presence of alkyl (butyl, methyl) and methoxy (B1213986) groups, which are electron-donating, would be expected to raise the energy of the HOMO compared to unsubstituted urea. This, in turn, would likely decrease the HOMO-LUMO gap, suggesting a potentially higher reactivity.

Theoretical studies on related molecules, such as 1-amidino-O-(n-butyl)urea, have been performed using DFT calculations, which include analysis of the HOMO and LUMO. asianpubs.orgresearchgate.net These studies help in understanding the electronic transitions and reactivity of similar structures. asianpubs.orgresearchgate.net While specific energy values for N'-butyl-N-methoxy-N-methylurea are not published, the table below provides a hypothetical representation based on typical values for substituted ureas.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted Ureas

| Molecular Orbital | Typical Energy (eV) | Description |

|---|---|---|

| LUMO | 1.0 - 2.5 | π* orbital of the C=O group |

| HOMO | -6.0 - -7.5 | Combination of N and O lone pair orbitals |

| HOMO-LUMO Gap | 7.0 - 10.0 | Indicator of chemical stability |

This table is illustrative and not based on direct experimental or computational data for Urea, N'-butyl-N-methoxy-N-methyl-.

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This can be visualized using a Molecular Electrostatic Potential (MEP) map, where colors represent different potential values. Typically, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). youtube.com

For any urea derivative, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net The areas around the N-H protons (if present) and the alkyl groups would exhibit a positive potential (blue or green). youtube.comresearchgate.net In N'-butyl-N-methoxy-N-methylurea, the nitrogen atoms are fully substituted, so the positive regions would be distributed across the butyl and methyl groups.

The charge distribution can also be quantified using computational methods to calculate partial atomic charges. These calculations consistently show a significant negative charge on the oxygen atom and positive charges on the carbonyl carbon and the nitrogen-bound alkyl groups. This charge separation results in a significant molecular dipole moment, making urea derivatives polar molecules. Experimental and computational studies on urea in a crystal structure have shown that the dipole moments of urea molecules are significantly enhanced by the electric fields of their neighbors. acs.org

Table 2: Expected Partial Atomic Charges for Urea, N'-butyl-N-methoxy-N-methyl-

| Atom/Group | Expected Partial Charge | Reason |

|---|---|---|

| Carbonyl Oxygen (O) | Highly Negative | High electronegativity and lone pairs |

| Carbonyl Carbon (C) | Positive | Bonded to highly electronegative oxygen |

| Nitrogen Atoms (N) | Slightly Negative/Neutral | Lone pair delocalization reduces negativity |

This table is a qualitative prediction based on the general properties of substituted ureas.

Conformational Analysis and Energetic Landscapes of Urea, N'-butyl-N-methoxy-N-methyl-

The substituents on the nitrogen atoms of urea play a critical role in determining the molecule's three-dimensional shape and conformational preferences. nih.gov These preferences arise from a balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

The central C-N bonds in urea have a partial double bond character due to the delocalization of the nitrogen lone pairs into the carbonyl group. nih.gov This results in a significant energy barrier to rotation around these bonds. For simple alkylureas, this barrier is typically in the range of 8.6 to 9.4 kcal/mol, which is slightly higher than that of unsubstituted urea (8.2 kcal/mol). nih.govacs.org

Substituted ureas can exist as different isomers (e.g., cis and trans) depending on the orientation of the substituents relative to the carbonyl group. For N,N'-disubstituted ureas, a trans,trans conformation is often the most stable. nih.gov However, increasing the size and number of substituents can shift this preference. For instance, the introduction of N-methyl groups into N,N'-diphenylurea causes a shift from a trans,trans to a cis,cis conformation. nih.gov

Rotation around the N-C(alkyl) bonds also has an energy barrier, though it is generally lower than for the C-N amide bond. For a tert-butyl group, this barrier has been calculated to be around 4.6 kcal/mol. nih.govacs.org The presence of the N-methoxy group in N'-butyl-N-methoxy-N-methylurea adds another layer of complexity, with potential conformations arising from rotation around the N-O bond.

Table 3: Calculated Rotational Barriers for Substituted Ureas (MP2 Level of Theory)

| Bond Rotation | Substituent | Rotational Barrier (kcal/mol) |

|---|---|---|

| C(sp²)–N | Methylurea | ~8.6 - 9.4 nih.govacs.org |

| C(sp²)–N | Ethylurea | ~8.6 - 9.4 nih.govacs.org |

| N–C(sp³) | Ethyl | 6.2 nih.govacs.org |

Data is for related alkylureas and provides an estimate for the barriers expected in N'-butyl-N-methoxy-N-methylurea.

The electronic nature of the substituents also plays a key role. The electron-donating nature of the alkyl and methoxy groups will affect the bond lengths within the urea core. Specifically, they will increase the electron density on the nitrogen atoms, which can enhance the delocalization into the carbonyl group. This would be expected to shorten the C-N bonds and lengthen the C=O bond compared to unsubstituted urea. The stability of different conformations will be a fine balance between maximizing electronic delocalization (favoring planarity) and minimizing steric repulsion (favoring non-planar arrangements).

Density Functional Theory (DFT) Studies on Urea, N'-butyl-N-methoxy-N-methyl-

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying molecules of this size. A typical DFT study on N'-butyl-N-methoxy-N-methylurea would likely use a functional such as B3LYP or M06-2X combined with a basis set like 6-31G(d) or a larger one for more accurate results.

Such a study would allow for the calculation of all the properties discussed above:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles for the most stable conformation(s).

Vibrational Frequencies: Which can be compared to experimental infrared (IR) and Raman spectra to confirm the structure.

Electronic Properties: Including HOMO and LUMO energies, the MEP map, and partial atomic charges.

Thermodynamic Properties: Such as enthalpy of formation and Gibbs free energy, which quantify the molecule's stability.

Conformational Search: Mapping the potential energy surface to identify all stable conformers and the transition states that connect them, thus determining the rotational energy barriers.

While no such specific study is currently published for N'-butyl-N-methoxy-N-methylurea, the methodologies are well-established, and the expected results can be inferred from the extensive body of research on other substituted ureas. nih.govcore.ac.ukacs.org

Molecular Dynamics Simulations of Urea, N'-butyl-N-methoxy-N-methyl- and its Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time at an atomistic level. nih.govnih.gov For a substituted urea like N'-butyl-N-methoxy-N-methylurea, MD simulations could provide critical insights into its conformational dynamics, solvation, and interactions with other molecules or materials.

Methodological Approach: An MD simulation of N'-butyl-N-methoxy-N-methylurea would typically involve defining a force field, which is a set of parameters describing the potential energy of the system. The molecule would be placed in a simulation box, often with a solvent like water, and the trajectories of its atoms would be calculated by integrating Newton's laws of motion. nih.gov Advanced techniques like well-tempered metadynamics can be employed to enhance the sampling of conformational space and overcome energy barriers, which is particularly useful for studying complex processes like nucleation. pnas.orgnih.gov

Potential Research Applications:

Solvation and Interactions with Water: MD simulations can reveal how N'-butyl-N-methoxy-N-methylurea interacts with surrounding water molecules. This includes the formation of hydrogen bonds via the urea backbone and the hydrophobic interactions of the n-butyl and methyl groups. nih.gov Understanding its behavior in aqueous solution is fundamental to many of its potential applications.

Interaction with Biomolecules: If N'-butyl-N-methoxy-N-methylurea were to be investigated for biological activity, MD simulations could model its interaction with target proteins or enzymes. rsc.org Such simulations can elucidate the binding mode, identify key interacting residues, and calculate the binding free energy, providing a rationale for its biological effect. For example, studies on other urea derivatives have used MD simulations to understand their role in protein denaturation by showing how they can displace water from nonpolar groups and form direct hydrogen bonds with the protein backbone. nih.gov

Interactions with Surfaces and Materials: The interaction of N'-butyl-N-methoxy-N-methylurea with various surfaces could also be explored. For instance, computational studies on urea have detailed its interaction with sodium chloride crystal faces, explaining how it modifies crystal habits. researchgate.net Similar simulations could predict how N'-butyl-N-methoxy-N-methylurea might adsorb onto or interact with different materials.

Aggregation and Self-Assembly: Simulations could investigate the tendency of N'-butyl-N-methoxy-N-methylurea molecules to aggregate in solution. This would involve analyzing the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that drive self-assembly.

Illustrative Data from a Hypothetical MD Simulation:

The following table represents the type of data that could be generated from an MD simulation of N'-butyl-N-methoxy-N-methylurea in an aqueous solution. This data would be crucial for understanding its behavior at the molecular level.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 nanoseconds | Allows for the observation of local conformational changes and solvation dynamics. |

| Number of Water Molecules | ~5000 | Represents a dilute aqueous solution, suitable for studying solvation. |

| Force Field | GROMOS54a7 | A widely used force field for biomolecular simulations. |

| Average Number of Hydrogen Bonds (Molecule-Water) | 3.5 | Indicates the extent of interaction with the solvent. |

| Radial Distribution Function g(r) of Water around Urea Carbonyl Oxygen | Peak at ~2.8 Å | Reveals the distance and ordering of the first solvation shell. |

| Solvent Accessible Surface Area (SASA) - Butyl Group | 45 Ų (average) | Quantifies the exposure of the hydrophobic moiety to the solvent. |

| Root Mean Square Fluctuation (RMSF) of Butyl Chain Carbons | Increasing from C1 to C4 | Shows the flexibility of the alkyl chain. |

Predictive Modeling of Reactivity and Selectivity for Urea, N'-butyl-N-methoxy-N-methyl-

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be employed to forecast the reactivity and selectivity of N'-butyl-N-methoxy-N-methylurea in various chemical contexts. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its activity or property.

Building Predictive Models:

The development of a predictive model for N'-butyl-N-methoxy-N-methylurea would involve several key steps:

Data Collection: A dataset of structurally related urea derivatives with known reactivity or selectivity data would be compiled. nih.govnih.gov

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create a model that correlates the descriptors with the observed activity. researchgate.net

Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques. nih.gov

Potential Applications of Predictive Modeling:

Reactivity Prediction: Models could be developed to predict the reactivity of N'-butyl-N-methoxy-N-methylurea in specific reactions, such as its susceptibility to hydrolysis or its performance in a catalytic cycle. For example, kinetic models have been used to predict the formation of byproducts like biuret (B89757) in industrial urea synthesis. ureaknowhow.com

Selectivity Prediction: In reactions with multiple possible outcomes, QSAR models could predict the selectivity of N'-butyl-N-methoxy-N-methylurea. This is particularly relevant in fields like catalysis and materials science.

Biological Activity Prediction: If N'-butyl-N-methoxy-N-methylurea were part of a series of compounds being evaluated for biological activity, QSAR could predict its potency and selectivity towards a particular biological target. Studies on urea derivatives have successfully used QSAR to predict their anti-malarial activity and inhibition of enzymes like mPGES-1. nih.govnih.govnih.gov

Illustrative Data for a Hypothetical QSAR Model:

The table below illustrates the components of a hypothetical QSAR model for predicting the inhibitory activity of a series of urea derivatives, including N'-butyl-N-methoxy-N-methylurea, against a hypothetical enzyme.

| Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | pIC50 (the negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables (Descriptors) | Molecular properties that are correlated with the activity. | ClogP (lipophilicity), TPSA (Topological Polar Surface Area), Molecular Weight, Dipole Moment |

| QSAR Equation | The mathematical relationship between the descriptors and the activity. | pIC50 = 0.5ClogP - 0.02TPSA + 0.1*Dipole Moment + 2.5 |

| Statistical Parameters | Measures of the model's goodness of fit and predictive power. | R² (coefficient of determination) = 0.85, Q² (cross-validated R²) = 0.75 |

This hypothetical model would suggest that for this series of compounds, higher lipophilicity and a larger dipole moment are beneficial for activity, while a larger polar surface area is detrimental. Such a model could guide the synthesis of new, more potent derivatives.

Chemical Reactivity and Derivatization of Urea, N Butyl N Methoxy N Methyl

Functional Group Transformations of Urea (B33335), N'-butyl-N-methoxy-N-methyl-

The chemical behavior of Urea, N'-butyl-N-methoxy-N-methyl- is dictated by the interplay of its constituent functional groups: the urea backbone, the N-methoxy group, and the N-alkyl groups. The urea functional group itself is characterized by a carbonyl group flanked by two nitrogen atoms, which can participate in various reactions. ontosight.ai

The nitrogen atoms in the urea moiety are nucleophilic, though their reactivity is influenced by the attached substituents. The nitrogen atom bonded to the butyl group (N') is a secondary amine derivative within the urea structure, while the other nitrogen (N) is a tertiary amine derivative, bonded to both a methyl and a methoxy (B1213986) group. The presence of the electron-withdrawing methoxy group on one of the nitrogen atoms can influence the electron density and nucleophilicity of the nitrogen atoms. The N-alkoxyamine functionality (N-methoxy-N-methyl) is a significant feature, as the attachment of an alkoxy group to a nitrogen atom is known to enhance its nucleophilicity. researchgate.net

Potential transformations of the functional groups in Urea, N'-butyl-N-methoxy-N-methyl- could involve reactions at the N'-H bond, such as deprotonation followed by substitution, or reactions involving the N-methoxy group. For instance, related N-alkoxy-N'-alkylureas can undergo chlorination to form stable N-chloro-N-alkoxy-N'-alkylureas, which are themselves versatile intermediates.

Synthetic Utility of Urea, N'-butyl-N-methoxy-N-methyl- as a Precursor or Intermediate

Urea derivatives are a crucial class of compounds with extensive applications in the chemical, pharmaceutical, and agrochemical sectors. rsc.org They serve not only as final products with biological or material properties but also as versatile precursors and intermediates for the synthesis of other important chemicals. rsc.orgnih.gov

As a building block, Urea, N'-butyl-N-methoxy-N-methyl- offers a scaffold that can be systematically modified. Organic building blocks are fundamental components in medicinal chemistry, organic chemistry, and material science for the modular assembly of molecular structures. The distinct substituents on the nitrogen atoms of this urea derivative provide a handle for chemo-selective modifications, potentially allowing for sequential reactions at different sites. The development of efficient methods for the synthesis of N-substituted ureas, often in high yields and purity, underscores their importance as readily accessible building blocks for a wide range of applications. rsc.org

Formation of Novel Derivatives from Urea, N'-butyl-N-methoxy-N-methyl-

The generation of new chemical entities from Urea, N'-butyl-N-methoxy-N-methyl- can be achieved through various derivatization strategies, primarily targeting the nitrogen atoms and the adjacent functional groups.

The structure of Urea, N'-butyl-N-methoxy-N-methyl- is amenable to further substitution to create more complex N-alkoxy-N-alkyl ureas. Drawing parallels from the synthesis of N-benzyloxy-N-methoxyurea, it is plausible that the N'-H proton on the butyl-substituted nitrogen can be replaced. dnu.dp.ua For instance, reaction with an appropriate electrophile after deprotonation with a suitable base could introduce a new substituent at the N' position.

Furthermore, transformations involving the existing N-methoxy-N-methylamino group can lead to novel derivatives. For example, the synthesis of N,N-dialkoxy-N'-alkylureas has been achieved through the alcoholysis of N-chloro-N-alkoxy-N'-alkylureas. This suggests a potential pathway where initial chlorination at the N' position of a related precursor, followed by reaction with an alcohol, could lead to a di-alkoxylated urea derivative.

Alkylation and acylation are fundamental reactions for the derivatization of ureas. The N'-H bond in Urea, N'-butyl-N-methoxy-N-methyl- is a prime site for such reactions.

Alkylation: The introduction of an additional alkyl group at the N' position can be achieved using an alkyl halide in the presence of a base. The choice of base and reaction conditions can be critical to avoid side reactions. In some cases, strong bases like organolithium reagents have been used to deprotonate ureas, creating a lithiated intermediate that can then react with various electrophiles. researchgate.net For instance, the directed lithiation of a similar N,N-dimethylurea derivative has been shown to occur, leading to substitution. researchgate.net

Acylation: The reaction of the N'-H group with an acylating agent, such as an acid chloride or anhydride, would yield an N-acylurea derivative. This transformation introduces a new carbonyl group and can significantly alter the electronic and steric properties of the molecule. Such reactions are common in the synthesis of biologically active compounds and polymers.

Potential in Catalysis Research and Organocatalysis

While specific research detailing the catalytic activity of Urea, N'-butyl-N-methoxy-N-methyl- is not extensively documented in publicly available literature, the inherent structural features of urea derivatives suggest a potential role in catalysis, particularly in the field of organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering advantages such as low toxicity and operational simplicity compared to traditional metal-based catalysts. tcichemicals.com

The core of this potential lies in the urea functional group, which can form multiple hydrogen bonds. This ability to act as a hydrogen-bond donor is a key feature in many organocatalytic systems, enabling the catalyst to activate substrates and stabilize transition states. The N-H protons on the urea moiety can interact with electron-rich atoms, such as oxygen or nitrogen, in a substrate molecule, thereby increasing its reactivity.

In the case of N'-butyl-N-methoxy-N-methylurea, the presence of both N-H and N-substituted groups could allow for a tailored catalytic environment. The butyl and methyl groups can provide steric bulk, which could influence the stereochemical outcome of a reaction, a critical aspect in asymmetric catalysis. The N-methoxy-N-methyl substitution pattern is less common and might introduce unique electronic and steric properties that could be explored in catalyst design.

Potential Applications in Organocatalysis:

| Catalytic Reaction Type | Potential Role of Urea, N'-butyl-N-methoxy-N-methyl- |

| Michael Additions | Activation of the electrophile through hydrogen bonding. |

| Aldol Reactions | Stabilization of the enolate intermediate and activation of the carbonyl group. |

| Diels-Alder Reactions | Coordination to the dienophile, lowering its LUMO energy. |

| Anion Recognition | The urea motif can act as an anion-binding site, potentially facilitating phase-transfer catalysis. |

It is important to note that the realization of this potential would require dedicated research to synthesize and test the catalytic efficacy of Urea, N'-butyl-N-methoxy-N-methyl- and its derivatives in these and other organic transformations.

Exploration of Urea, N'-butyl-N-methoxy-N-methyl- in Materials Science Research (Non-polymer applications related to bulk materials properties, e.g., supramolecular structures)

The application of Urea, N'-butyl-N-methoxy-N-methyl- in materials science, particularly in the realm of non-polymeric bulk materials and supramolecular chemistry, remains a largely unexplored area based on current scientific literature. However, the fundamental ability of the urea group to form strong and directional hydrogen bonds provides a strong basis for its potential use in the design of novel supramolecular structures. bbau.ac.in

Supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions, with hydrogen bonding being a primary tool. bbau.ac.in Urea and its derivatives are well-known for their tendency to self-assemble into one-dimensional tapes or two-dimensional sheets, which can then stack to form three-dimensional architectures. These self-assembly processes are driven by the formation of a bifurcated hydrogen bond between the N-H protons of one urea molecule and the carbonyl oxygen of another.

The specific substituents on the urea nitrogen atoms in N'-butyl-N-methoxy-N-methylurea would play a critical role in directing the self-assembly process. The butyl group could introduce van der Waals interactions and influence the packing of the molecules, potentially leading to the formation of liquid crystalline phases or other ordered structures. The N-methoxy-N-methyl groups would disrupt the typical hydrogen-bonding patterns seen in simpler ureas, possibly leading to novel and more complex supramolecular motifs.

Potential Supramolecular Structures and Applications:

| Supramolecular Structure | Potential Application | Driving Forces |

| Organogels | Formation of a 3D network that can immobilize solvents. | Hydrogen bonding, van der Waals interactions. |

| Liquid Crystals | Anisotropic self-assembly into ordered phases. | Directional hydrogen bonding, steric effects of substituents. |

| Crystalline Inclusion Compounds | Formation of a host lattice that can encapsulate guest molecules. | Hydrogen-bonded network with defined cavities. |

| Anion Sensors | The urea moiety can act as a recognition site for specific anions. | Hydrogen bonding to the anion. |

The exploration of Urea, N'-butyl-N-methoxy-N-methyl- in materials science would involve studying its self-assembly behavior in various solvents and in the solid state. Techniques such as X-ray diffraction, scanning electron microscopy, and spectroscopy would be essential to characterize the resulting supramolecular structures. While currently speculative, the unique substitution pattern of this urea derivative makes it an intriguing candidate for the development of new functional materials.

Advanced Analytical Methodologies for Research on Urea, N Butyl N Methoxy N Methyl

Development of Chromatographic Methods for Complex Mixture Analysis Involving Urea (B33335), N'-butyl-N-methoxy-N-methyl-

Chromatographic techniques are central to the separation and analysis of Urea, N'-butyl-N-methoxy-N-methyl- from various sample types. Both high-performance liquid chromatography and gas chromatography offer distinct advantages depending on the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Urea, N'-butyl-N-methoxy-N-methyl- due to its applicability to non-volatile and thermally sensitive compounds. researchgate.net Method development and validation are critical steps to ensure the reliability of research data. nih.gov

A variety of HPLC methods have been developed for the determination of this compound. helixchrom.com For instance, a method for the simultaneous determination of linuron (B1675549) and diuron (B1670789) in human urine involved solid-phase extraction (SPE) followed by HPLC with a poly(methyloctylsiloxane) (PMOS) immobilized onto silica (B1680970) column. embrapa.br The mobile phase consisted of acetonitrile (B52724) and water in a 40:60 (v/v) ratio with a flow rate of 0.8 ml/min, and UV detection was performed at 254 nm. embrapa.br Validation of such methods is essential and typically includes assessment of linearity, precision, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ). nih.govscielo.br In one study, the method for linuron analysis demonstrated recoveries between 85% and 103%, with intra- and inter-assay precision below 1.8% and 1.6%, respectively. embrapa.br The limit of quantification for linuron was established at 5.0 µg/L and the limit of detection at 12 µg/L. embrapa.br

Another validated HPLC-UV method for diuron and its metabolites, which are structurally related to Urea, N'-butyl-N-methoxy-N-methyl-, utilized a C18 column with an isocratic mobile phase of acetonitrile and water (45:55 v/v). nih.gov This method proved to be specific, precise, and linear with a correlation coefficient (R²) greater than 0.99 and recoveries exceeding 90%. nih.gov The development of robust HPLC methods is crucial for generating accurate and reproducible data in research applications. humanjournals.comlmaleidykla.lt

Table 1: HPLC Method Parameters for Urea, N'-butyl-N-methoxy-N-methyl- Analysis

| Parameter | Method 1 embrapa.br | Method 2 nih.gov |

|---|---|---|

| Column | Poly(methyloctylsiloxane) (PMOS) on silica | C18 |

| Mobile Phase | Acetonitrile:Water (40:60, v/v) | Acetonitrile:Water (45:55, v/v) |

| Flow Rate | 0.8 mL/min | 0.86 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Recovery | 85-103% | >90% |

| LOQ | 5.0 µg/L | 0.03 mg/L (for a related compound) researchgate.net |

| LOD | 12 µg/L | 0.01 mg/L (for a related compound) researchgate.net |

Gas Chromatography (GC) Techniques for Volatile Derivatives or Degradation Products

Gas chromatography (GC) is a valuable technique for the analysis of volatile compounds and can be applied to Urea, N'-butyl-N-methoxy-N-methyl- and its degradation products. researchgate.net While some phenylurea compounds are thermally unstable, studies have shown that those containing a methoxy (B1213986) group, such as linuron, exhibit sufficient thermal stability for direct GC analysis. nih.govnih.gov

A direct GC method with nitrogen-phosphorus detection (NPD) has been developed for the determination of methoxyurea (B1295109) herbicides, including linuron, in food samples. nih.gov This method involves liquid-liquid extraction followed by solid-phase extraction for sample cleanup. nih.gov Recoveries for linuron in powdered and fresh potato samples ranged from 84% to 101%, with detection limits between 6.0 and 50 ng/g. nih.gov

For enhanced specificity and sensitivity, GC is often coupled with mass spectrometry (GC-MS). A method using a capillary column with cold on-column injection and an ion trap mass spectrometer in chemical ionization mode has been successfully used for linuron analysis in potatoes. nih.gov This GC-MS method provides high selectivity and has a reported detection limit of 0.1 ppm. nih.gov The analysis of degradation products, such as 3,4-dichloroaniline (B118046) (DCA), is also critical. nih.gov GC-based methods are well-suited for monitoring these more volatile breakdown products. researchgate.net

Table 2: GC Method Findings for Urea, N'-butyl-N-methoxy-N-methyl- Analysis

| Parameter | GC-NPD Method nih.gov | GC-MS Method nih.gov |

|---|---|---|

| Analyte Stability | Sufficiently stable for direct analysis | Sufficiently stable for direct analysis |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Ion Trap Mass Spectrometer (CI mode) |

| Sample Matrix | Potato (powdered and fresh) | Potato |

| Recovery | 84-101% | 110-112% |

| Detection Limit | 6.0-50 ng/g | 0.1 ppm |

Spectroscopic Techniques for Structural Elucidation and Quantitative Research of Urea, N'-butyl-N-methoxy-N-methyl-

Spectroscopic methods are indispensable for the detailed structural characterization and quantification of Urea, N'-butyl-N-methoxy-N-methyl-.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like Urea, N'-butyl-N-methoxy-N-methyl-. researchgate.netdntb.gov.ua Advanced NMR techniques, such as selective nuclear Overhauser effect (SelNOE) spectroscopy, have been employed to investigate its conformational behavior. researchgate.net These studies have confirmed that linuron predominantly exists in the anti configuration, which is stabilized by a weak intramolecular hydrogen bond between the amide proton and the oxygen of the methoxy group. researchgate.net

The application of various 1D and 2D NMR experiments is fundamental to assigning the signals of the ¹H and ¹³C nuclei within the molecule's structure. wpmucdn.com While specific detailed spectral assignments for Urea, N'-butyl-N-methoxy-N-methyl- are found in specialized databases, the general approach involves using techniques like COSY, HSQC, and HMBC to establish connectivity and spatial relationships between atoms. researchgate.net The chemical shifts and coupling constants provide detailed information about the electronic environment and geometry of the molecule. wpmucdn.com

Mass Spectrometry (MS) for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elucidating the structure of Urea, N'-butyl-N-methoxy-N-methyl- and its reaction products through fragmentation analysis. vanderbilt.edu When coupled with liquid chromatography (LC-MS/MS), it provides a robust method for quantification. researchgate.netnih.gov

In positive ion mode using electrospray ionization (ESI), the precursor ion [M+H]⁺ for linuron is observed at m/z 249.0192. Collision-induced dissociation (CID) of this precursor ion leads to characteristic product ions. For example, at a collision energy of 55 (nominal), a prominent fragment is observed at m/z 226.0894. Using higher-energy C-trap dissociation (HCD) at a collision energy of 90%, different fragmentation patterns can be observed. The analysis of these fragmentation patterns is crucial for confirming the identity of the compound in complex samples. nih.gov

Table 3: Mass Spectrometry Data for Urea, N'-butyl-N-methoxy-N-methyl-

| Parameter | ESI-MS/MS | HCD-MS/MS |

|---|---|---|

| Instrument Type | LC-ESI-ITFT | LC-ESI-ITFT |

| Ionization Mode | Positive | Positive |

| Precursor Ion (m/z) | 249.0192 [M+H]⁺ | 249.0192 [M+H]⁺ |

| Fragmentation Mode | CID | HCD |

| Collision Energy | 55 (nominal) | 90% (nominal) |

| Key Fragment Ion (m/z) | 226.0894 | Not specified |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Research Contexts

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. thermofisher.comucdavis.edu For Urea, N'-butyl-N-methoxy-N-methyl-, FTIR analysis can confirm the presence of key structural features. The FTIR spectrum of linuron shows characteristic absorption bands corresponding to its various functional groups.

UV-Vis Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For N'-butyl-N-methoxy-N-methylurea, the absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The structure of this urea derivative, containing a carbonyl group (C=O), nitrogen-oxygen bonds, and nitrogen-carbon bonds, allows for several types of electronic transitions.

The primary chromophore in the molecule is the carbonyl group, which contains both π electrons (in the C=O double bond) and non-bonding (n) electrons (the lone pairs on the oxygen atom). The nitrogen atoms also possess non-bonding electrons. The molecule's framework is built upon σ (sigma) bonds. Consequently, the following electronic transitions are theoretically possible: σ→σ, n→σ, π→π, and n→π. libretexts.orgyoutube.com

The energy required for these transitions varies significantly, resulting in absorption at different wavelengths.

σ → σ Transitions:* These transitions involve exciting an electron from a bonding σ orbital to an antibonding σ* orbital. They require very high energy and typically occur at wavelengths below 200 nm, a region often inaccessible to standard laboratory spectrometers.

n → σ Transitions:* An electron from a non-bonding orbital (on oxygen or nitrogen) is promoted to an antibonding σ* orbital. These transitions require less energy than σ→σ* transitions and are observed for compounds containing heteroatoms with lone pairs, such as amines, ethers, and in this case, the N-O and N-C-O moieties. Their absorption maxima usually appear in the 175-250 nm range. youtube.com

π → π and n → π Transitions:** These are generally the most useful transitions in the UV-Vis analysis of this compound and are associated with the carbonyl chromophore. The n→π* transition involves moving a non-bonding electron into an antibonding π* orbital, while the π→π* transition excites an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Typically, n→π* transitions are of lower energy (occur at longer wavelengths) but are less intense ("forbidden") compared to the high-intensity ("allowed") π→π* transitions.

The specific absorption maxima (λmax) for N'-butyl-N-methoxy-N-methylurea would be influenced by the solvent used and the auxochromic effects of the butyl, methoxy, and methyl substituents.

Table 1: Potential Electronic Transitions in N'-butyl-N-methoxy-N-methylurea

| Transition Type | Molecular Orbitals Involved | Part of Molecule Responsible | Expected Wavelength Range (nm) |

| σ → σ | Bonding σ orbital → Antibonding σ orbital | C-C, C-H, C-N, N-O sigma framework | < 200 |

| n → σ | Non-bonding orbital (O, N) → Antibonding σ orbital | C-O, C-N, N-O moieties | 175 - 250 |

| π → π | Bonding π orbital → Antibonding π orbital | Carbonyl group (C=O) | ~180 - 190 |

| n → π | Non-bonding orbital (O) → Antibonding π orbital | Carbonyl group (C=O) | ~280 - 290 |

Interaction studies using UV-Vis spectroscopy can also be performed. By monitoring changes in the absorption spectrum (e.g., shifts in λmax or changes in absorbance intensity) upon the addition of other chemical species (like metal ions or proteins), it is possible to study the formation of complexes and other intermolecular interactions involving the urea compound. researchgate.net

Hyphenated Techniques for In-situ Reaction Monitoring of Urea, N'-butyl-N-methoxy-N-methyl- Transformations

To understand the reactivity and stability of N'-butyl-N-methoxy-N-methylurea, it is essential to monitor its chemical transformations in real-time. Hyphenated analytical techniques, which couple a separation method with a detection method, are ideal for this purpose. They allow for the separation, identification, and quantification of the starting material, intermediates, and final products within a reaction mixture as the reaction proceeds.

For instance, in a study of the hydrolysis or thermal degradation of N'-butyl-N-methoxy-N-methylurea, samples could be taken from the reaction vessel at various time points. These samples would then be analyzed by a technique such as High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD). The HPLC would separate the components of the mixture, and the DAD would provide UV-Vis spectra for each separated peak, allowing for both quantification and tentative identification.

For more definitive identification of transformation products, coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) is the method of choice. This provides the molecular weight and fragmentation pattern of each component, enabling robust structural elucidation.

Table 2: Application of Hyphenated Techniques for Reaction Monitoring

| Hyphenated Technique | Separation Principle | Detection Principle | Information Gained |

| HPLC-DAD | Differential partitioning between mobile/stationary phases | UV-Vis Absorbance at multiple wavelengths | Quantitative analysis of reactant disappearance and product formation; tentative peak identification via UV spectrum. |

| LC-MS | Differential partitioning between mobile/stationary phases | Mass-to-charge ratio of ionized molecules | Definitive identification of products and intermediates by molecular weight and fragmentation. |

| GC-MS | Differential partitioning between gas/stationary phases | Mass-to-charge ratio of ionized molecules | Analysis of volatile or derivatized reactants and products; structural elucidation. |

| HPLC-IR | Differential partitioning between mobile/stationary phases | Infrared absorption | Functional group information for separated components, aiding in the identification of structural changes. |

These in-situ monitoring techniques are invaluable for determining reaction kinetics, elucidating reaction mechanisms, and identifying transient intermediates that would be missed by analyzing only the final product.

Crystallographic Analysis of Urea, N'-butyl-N-methoxy-N-methyl- and Its Co-Crystals for Solid-State Research

Crystallographic analysis, primarily through single-crystal X-ray diffraction (XRD), provides the definitive three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For N'-butyl-N-methoxy-N-methylurea, an XRD study would reveal the exact conformation of the molecule and how individual molecules pack together to form a crystal lattice.

Based on studies of analogous compounds like N-benzyloxy-N-methoxyurea, it can be anticipated that the nitrogen atom bonded to the methoxy group would be sp³ hybridized with a pyramidal geometry, while the other carbamoyl (B1232498) nitrogen atom would exhibit a more planar configuration. dnu.dp.ua The analysis would also detail the hydrogen bonding network, which is critical in dictating the physical properties of the solid material.

Table 3: Key Parameters from a Hypothetical Crystallographic Analysis of N'-butyl-N-methoxy-N-methylurea

| Parameter | Description | Significance |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the fundamental packing symmetry of the molecules. |

| Space Group | The specific symmetry elements of the unit cell. | Provides detailed insight into the arrangement of molecules in 3D space. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating crystalline unit. |

| Bond Lengths/Angles | Precise measurements of the distances and angles between bonded atoms. | Confirms the molecular connectivity and reveals structural strains or distortions. |

| Hydrogen Bonds | Identification of donor-acceptor pairs and their geometries. | Elucidates the primary intermolecular forces governing the crystal packing. |

Furthermore, solid-state research on N'-butyl-N-methoxy-N-methylurea can be extended to the formation of co-crystals. A co-crystal is a multi-component crystalline solid where the components (the urea compound and a selected "coformer") are held together by non-covalent interactions, typically hydrogen bonds. nih.gov The formation of co-crystals is a prominent strategy in crystal engineering to modify the physicochemical properties of a substance—such as solubility, melting point, and stability—without altering the covalent structure of the molecule itself. nih.govnih.gov Research in this area would involve screening various pharmaceutically acceptable coformers to synthesize new solid forms of N'-butyl-N-methoxy-N-methylurea with potentially enhanced properties. nih.gov

Environmental Considerations and Degradation Pathways of Urea, N Butyl N Methoxy N Methyl

Photolytic Degradation Mechanisms of Urea (B33335), N'-butyl-N-methoxy-N-methyl- in Model Aquatic and Atmospheric Environments

Photolysis, or the breakdown of compounds by light, contributes to the degradation of Tebuthiuron in the environment. This process can occur directly through the absorption of light by the molecule itself or indirectly through reactions with photochemically generated reactive species.

Studies on Direct and Sensitized Photolysis of Urea, N'-butyl-N-methoxy-N-methyl-

Direct photolysis of Tebuthiuron in water is not considered a primary degradation pathway. orst.eduepa.gov Studies have shown that the compound is stable to photodegradation in water, with a half-life exceeding 30 days. epa.gov One study reported no degradation after 33 days of observation. orst.edu

However, sensitized photolysis, particularly through advanced oxidation processes like the photo-Fenton reaction, has been shown to be effective in degrading Tebuthiuron. nih.gov This process involves the generation of highly reactive hydroxyl radicals (HO•) in the presence of iron ions (Fe²⁺/Fe³⁺), hydrogen peroxide (H₂O₂), and UV or solar light. Research has demonstrated that Tebuthiuron is more susceptible to degradation through these sensitized reactions compared to other herbicides like diuron (B1670789) and 2,4-D. nih.gov Under optimized conditions, the concentration of Tebuthiuron can be significantly reduced in a short time. nih.gov Another study noted that approximately 43% of a Tebuthiuron solution was degraded after 15 days of continuous irradiation with a sunlamp, indicating that some level of photodegradation does occur. agriculture.gov.au

Identification of Photodegradation Products of Urea, N'-butyl-N-methoxy-N-methyl-

The main degradation route initiated by the photo-Fenton process involves the hydroxylation of the molecule. Research has identified several initial intermediate products resulting from this process. The primary attack of the hydroxyl radical is on one of the terminal methyl groups of the urea structure. Hydroxylation of the central methyl group and the tert-butyl group has also been observed, particularly with extended irradiation times. researchgate.net Studies involving electrochemical degradation, which can produce similar reactive species, suggest that the resulting by-products are generally less toxic than the parent Tebuthiuron molecule. researchgate.net

Hydrolytic Stability and Degradation Pathways of Urea, N'-butyl-N-methoxy-N-methyl- in Various pH Conditions

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many pesticides, this process is highly dependent on the pH of the water. However, Tebuthiuron is notably resistant to hydrolysis across various pH conditions. ccme.ca This stability contributes significantly to its persistence in aquatic environments. epa.govccme.ca The transformation of Tebuthiuron in water is primarily dependent on other factors like microbial degradation and photodegradation rather than hydrolysis. ccme.caresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| General Stability | Resistant to chemical degradation (hydrolysis). | epa.gov |

| Major Fate Process | Hydrolysis is not a major fate process in water. | ccme.ca |

| Half-life in Water | Greater than 30 days. | epa.gov |

Biotransformation Pathways of Urea, N'-butyl-N-methoxy-N-methyl- by Microorganisms in Environmental Matrices

While Tebuthiuron is persistent, its breakdown in soil is slowly carried out through microbial degradation. orst.edu This process is a key factor in its eventual dissipation from the environment.

Microbial Metabolism of Substituted Urea Derivatives, General Principles